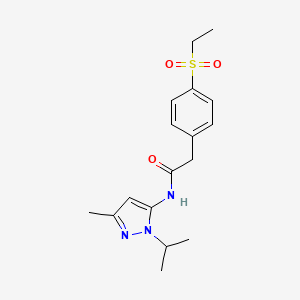
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EIPA is a small molecule inhibitor that has been shown to have an effect on ion channels, specifically the Na+/H+ exchanger (NHE). The NHE is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. EIPA has been shown to inhibit the activity of the NHE, which has led to its use in various research applications.
作用机制
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide works by inhibiting the activity of the NHE, which is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. By inhibiting the activity of the NHE, this compound reduces the pH of cells and can have an effect on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth and migration of cancer cells, reduce the pH of cells, and have an effect on cardiac function. This compound has also been shown to have an effect on the immune system, as the NHE is involved in the regulation of immune cell function.
实验室实验的优点和局限性
One advantage of using 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide in lab experiments is its ability to inhibit the activity of the NHE, which can have an effect on various cellular processes. This makes it a useful tool for studying the role of the NHE in different biological systems. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
未来方向
There are several future directions for the study of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide. One direction is the development of more specific inhibitors of the NHE, as this compound has been shown to have off-target effects. Another direction is the study of the role of the NHE in different cellular processes, such as the regulation of immune cell function. Additionally, the potential use of this compound in the treatment of heart disease and cancer warrants further investigation.
合成方法
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide involves multiple steps and has been described in several research papers. One such method involves the reaction of 4-bromoanisole with ethylsulfonyl chloride to form 4-(ethylsulfonyl)anisole. This compound is then reacted with 2-bromoacetophenone to form 2-(4-(ethylsulfonyl)phenyl)acetophenone. The final step involves the reaction of this compound with 1-isopropyl-3-methyl-1H-pyrazol-5-amine to form this compound.
科学研究应用
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE. One such application is in the study of cancer. Cancer cells have been shown to have a higher pH than normal cells, and this is thought to play a role in their ability to grow and spread. This compound has been shown to inhibit the growth and migration of cancer cells by reducing their pH. This compound has also been studied for its potential use in the treatment of heart disease, as the NHE is involved in the regulation of cardiac function.
属性
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-24(22,23)15-8-6-14(7-9-15)11-17(21)18-16-10-13(4)19-20(16)12(2)3/h6-10,12H,5,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPXCKCFSGYLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2900434.png)


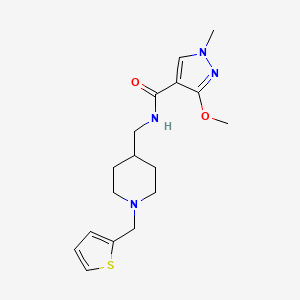
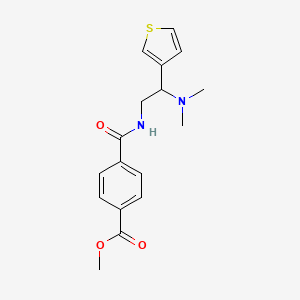
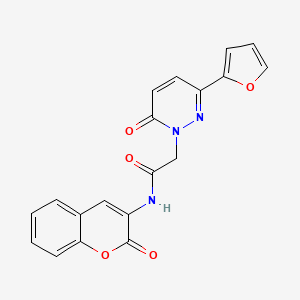
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate](/img/structure/B2900446.png)
![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)

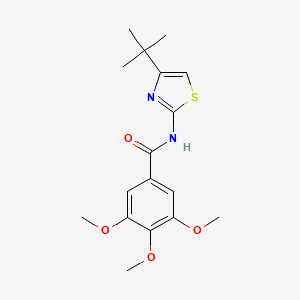
![5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2900453.png)
![N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)
![3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2900455.png)
